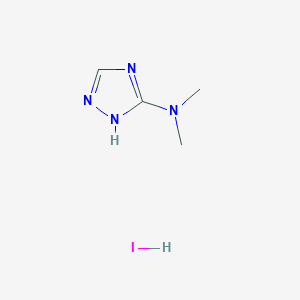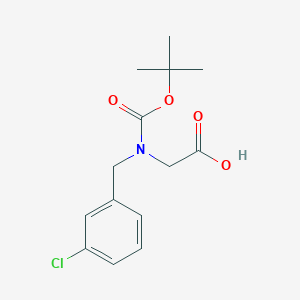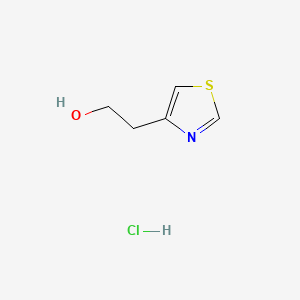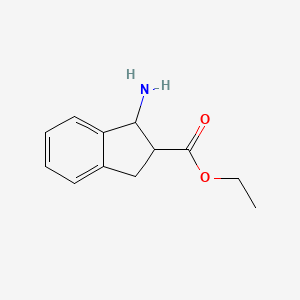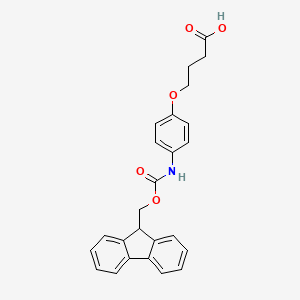
4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)butanoic acid is a complex organic compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)butanoic acid typically involves the protection of amino acids using the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes multiple steps of protection, deprotection, and coupling reactions to achieve high purity and yield. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality control of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium azide (NaN3) and various alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)butanoic acid is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the study of protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of high-purity peptides for research and pharmaceutical applications
Wirkmechanismus
The mechanism of action of 4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)butanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The compound is then deprotected under mild basic conditions, allowing the amino group to participate in peptide bond formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-4-aminophenylbutanoic acid: Similar in structure but with different functional groups.
Fmoc-amino acid azides: Used in peptide synthesis with similar protecting group chemistry.
Uniqueness
4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)butanoic acid is unique due to its specific structure that combines the Fmoc protecting group with a butanoic acid backbone. This combination provides stability and reactivity, making it highly valuable in peptide synthesis and other research applications .
Eigenschaften
CAS-Nummer |
2007919-48-2 |
|---|---|
Molekularformel |
C25H23NO5 |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
4-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenoxy]butanoic acid |
InChI |
InChI=1S/C25H23NO5/c27-24(28)10-5-15-30-18-13-11-17(12-14-18)26-25(29)31-16-23-21-8-3-1-6-19(21)20-7-2-4-9-22(20)23/h1-4,6-9,11-14,23H,5,10,15-16H2,(H,26,29)(H,27,28) |
InChI-Schlüssel |
IOEAPGPRAFSEQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)OCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,8-Difluoro-4-azaspiro[2.5]octane hydrochloride](/img/structure/B15307376.png)
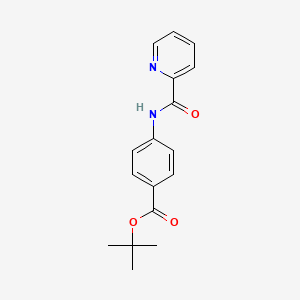
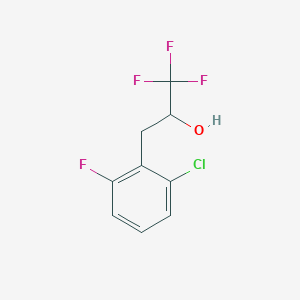
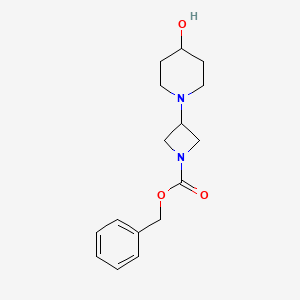
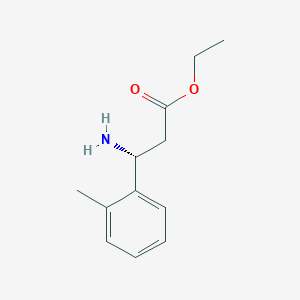
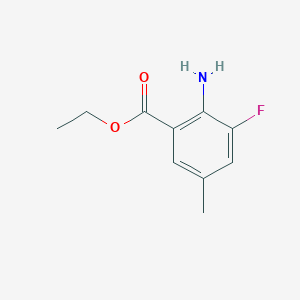
![3-Azabicyclo[3.3.1]nonan-7-one](/img/structure/B15307403.png)
![12H-Benzo[b]thioxanthen-12-one](/img/structure/B15307410.png)
![Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]-(9CI)](/img/structure/B15307423.png)
![3-Oxaspiro[5.5]undecan-7-amine](/img/structure/B15307424.png)
